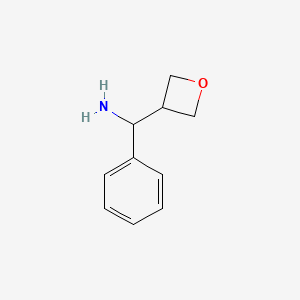

Oxetan-3-yl(phenyl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

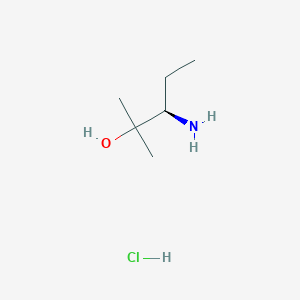

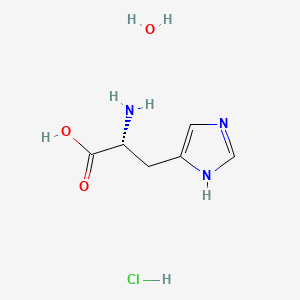

“Oxetan-3-yl(phenyl)methanamine” is a chemical compound with the CAS Number: 1545505-99-4 . It has a molecular weight of 163.22 .

Synthesis Analysis

The synthesis of oxetane derivatives often involves the opening of an epoxide ring with a Trimethyloxosulfonium Ylide . This process can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The IUPAC name for this compound is (3-(oxetan-3-yl)phenyl)methanamine . The InChI code for this compound is 1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 .Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .科学研究应用

Oxetan-3-yl(phenyl)methanamine is a compound that features an oxetane ring, a three-membered heterocycle consisting of three carbon atoms and one oxygen atom. This structural motif is known for its high polarity and ability to act as a hydrogen bond acceptor, making it an attractive element in medicinal chemistry .

Nonclassical Isosterism

Oxetanes are recognized as nonclassical isosteres of carbonyl groups due to their similar polarity and hydrogen bonding capabilities. This property allows oxetane-containing compounds like Oxetan-3-yl(phenyl)methanamine to potentially mimic the biological activity of carbonyl-containing molecules, offering novel approaches in drug design .

Kinase Inhibition

The oxetane ring is present in some kinase inhibitors, such as GS-9876. By inference, Oxetan-3-yl(phenyl)methanamine could be explored for its potential role in kinase inhibition, which is crucial in regulating various cellular processes .

Chemotherapy Drug Design

Oxetanes are part of the structure of certain chemotherapy drugs like Taxol and Taxotere. The presence of an oxetane ring can influence the pharmacokinetic properties of these drugs, suggesting that Oxetan-3-yl(phenyl)methanamine may have applications in developing new chemotherapy agents .

Buchwald–Hartwig Reaction

This compound may be used in the Buchwald–Hartwig reaction, a chemical reaction used to form carbon-nitrogen bonds in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Material Science

Given that MilliporeSigma mentions scientists’ experience with Oxetan-3-yl(phenyl)methanamine in areas including material science, it suggests potential applications in developing new materials with unique properties .

Biological Activity Exploration

The oxetane ring’s unique structure may offer opportunities to explore biological activities that are distinct from other heterocycles, potentially leading to the discovery of new biological pathways or targets .

Drug Metabolism and Pharmacokinetics

The structural features of oxetanes can affect drug metabolism and pharmacokinetics. Research into compounds like Oxetan-3-yl(phenyl)methanamine could provide insights into how these properties influence drug behavior in the body .

MDPI - Chemical Space Exploration of Oxetanes MilliporeSigma - [4-(oxetan-3-yl)phenyl]methanamine Springer - Oxetane-containing metabolites: origin, structures, and biological activities

安全和危害

作用机制

Target of Action

Oxetane-containing compounds have been known to interact with various biological targets, including proteins and enzymes, due to their unique structural properties .

Mode of Action

Oxetane moieties are known to provide rigidity to the overall structure of a molecule and can act as hydrogen bond acceptors . These properties can influence the interaction of the compound with its targets.

Biochemical Pathways

Oxetanes are known to be involved in various reactions such as epoxide ring opening and ring closing

Pharmacokinetics

Oxetane-containing compounds are generally known to be more metabolically stable and lipophilicity neutral . These properties can potentially enhance the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxetan-3-yl(phenyl)methanamine. For instance, the compound’s storage temperature is noted to be -10°C , suggesting that it may be sensitive to heat. Additionally, the compound’s physical form is oil , which could influence its solubility and hence its bioavailability and efficacy.

属性

IUPAC Name |

oxetan-3-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNUGGQHIQAFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetan-3-yl(phenyl)methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)

![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)

![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)